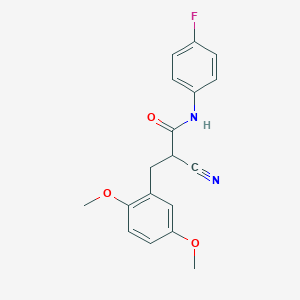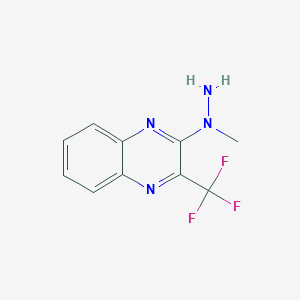
2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a methylhydrazino group at the second position and a trifluoromethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline typically involves the reaction of 2-chloro-3-(trifluoromethyl)quinoxaline with methylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylhydrazino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylhydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used as a probe to study various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylhydrazino group can form hydrogen bonds and other interactions with target molecules, modulating their activity and function.
類似化合物との比較
Similar Compounds
2-(1-Methylhydrazino)quinoxaline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3-(Trifluoromethyl)quinoxaline:
4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline: A structurally related compound with a quinazoline core, which may exhibit different biological activities.
Uniqueness
2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline is unique due to the presence of both the methylhydrazino and trifluoromethyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-methyl-1-[3-(trifluoromethyl)quinoxalin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c1-17(14)9-8(10(11,12)13)15-6-4-2-3-5-7(6)16-9/h2-5H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGWSFBOTNFVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
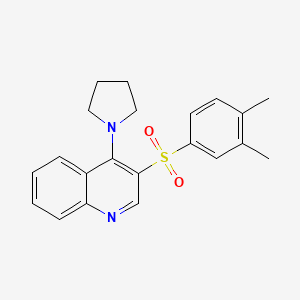
![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)
![ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate](/img/structure/B2571368.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2571370.png)
![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2571372.png)
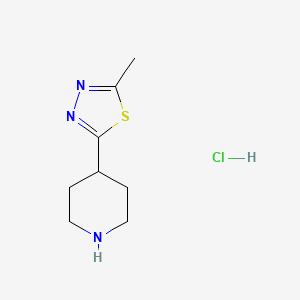
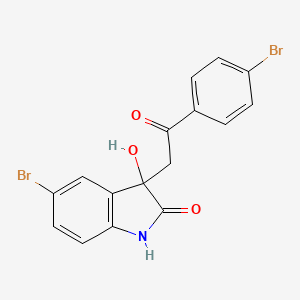
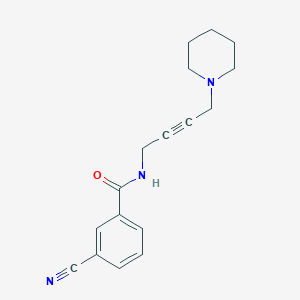
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B2571376.png)
![N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2571379.png)
![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2571380.png)
![2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane](/img/structure/B2571383.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2571384.png)
